molecular formula C17H15N3O4S2 B2411845 4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034341-81-4

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2411845
CAS No.: 2034341-81-4
M. Wt: 389.44
InChI Key: DHVGZLFEAUPWAD-UHFFFAOYSA-N
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Description

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c21-26(22,16-3-1-2-13-17(16)19-25-18-13)20-7-6-12(9-20)11-4-5-14-15(8-11)24-10-23-14/h1-5,8,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVGZLFEAUPWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=NSN=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The compound features a complex structure incorporating a benzo[d][1,3]dioxole moiety and a thiadiazole ring. The molecular formula is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 372.39 g/mol. The presence of sulfonyl and pyrrolidine groups enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the pyrrolidine derivative : This is achieved through the reaction of benzo[d][1,3]dioxole with appropriate amines.
  • Sulfonation : The pyrrolidine derivative is then sulfonated to introduce the sulfonyl group.
  • Cyclization : Finally, the thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide derivatives.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound was tested against various bacterial strains using the disc diffusion method:

Bacterial StrainActivity LevelStandard Comparison
Staphylococcus aureusGoodOfloxacin
Bacillus subtilisModerateOfloxacin
Salmonella sp.ModerateOfloxacin
Pseudomonas sp.GoodOfloxacin

The results indicated that this compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using the carrageenan-induced rat paw edema model. The compound demonstrated significant reduction in edema compared to the standard drug diclofenac sodium:

TreatmentEdema Reduction (%)Standard Comparison
Compound70%Diclofenac Sodium
Control10%-

This suggests that the compound may be effective in reducing inflammation .

Analgesic Activity

Analgesic properties were evaluated using the tail flick method in rodents. The findings revealed that:

TreatmentReaction Time (s)Standard Comparison
Compound8.5Aspirin (7.0 s)
Control3.0-

The increased reaction time indicates notable analgesic activity .

Case Studies

A study conducted on similar compounds showed that modifications in the thiadiazole structure can significantly influence biological activity. For instance, compounds with increased lipophilicity exhibited enhanced antibacterial effects, suggesting that structural optimization could lead to more potent derivatives .

Q & A

Q. What statistical methods validate biological activity data?

  • Protocol : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC₅₀ values across cell lines). Use GraphPad Prism® for dose-response curve fitting (four-parameter logistic model). Report 95% confidence intervals and p-values <0.05 .

Q. How to address low reproducibility in synthetic yields?

  • Troubleshooting :
  • Ensure anhydrous conditions via molecular sieves or argon atmospheres.
  • Standardize reagent sources (e.g., use freshly distilled thionyl chloride).
  • Validate purity of starting materials via GC-MS .

Future Directions

Q. What computational tools predict its pharmacokinetic properties?

  • Tools : SwissADME for bioavailability radar, ADMETlab 2.0 for toxicity profiling. Key parameters: LogP (target 2–3 for oral bioavailability), topological polar surface area (<140 Ų for blood-brain barrier penetration) .

Q. How to design derivatives with reduced cytotoxicity?

  • Strategy : Introduce PEGylated side chains to enhance hydrophilicity. Test in hemolysis assays (RBC lysis) and mitochondrial toxicity assays (JC-1 staining) to prioritize safer candidates .

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